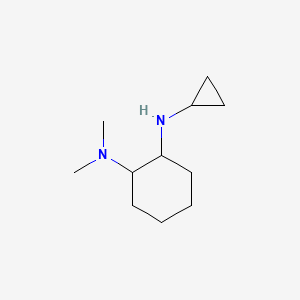

N-Cyclopropyl-N',N'-dimethyl-cyclohexane-1,2-diamine

Description

Properties

IUPAC Name |

1-N-cyclopropyl-2-N,2-N-dimethylcyclohexane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c1-13(2)11-6-4-3-5-10(11)12-9-7-8-9/h9-12H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UREHPBDZMSNLAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCCC1NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Cyclohexane-1,2-diamine Derivative Synthesis:

Industrial Production Methods:

-

Batch Process:

- The compound can be synthesized in a batch reactor where the reactants are added sequentially, and the reaction conditions are carefully controlled to ensure high yield and purity.

- The reaction mixture is then purified using techniques such as distillation or chromatography.

-

Continuous Process:

- In a continuous process, the reactants are continuously fed into a reactor, and the product is continuously removed.

- This method is advantageous for large-scale production as it allows for better control over reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions:

-

Oxidation:

- N-Cyclopropyl-N’,N’-dimethyl-cyclohexane-1,2-diamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

- The major products of oxidation include cyclohexanone derivatives and other oxidized forms of the compound.

-

Reduction:

- Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

- These reactions typically yield reduced forms of the compound, such as cyclohexane derivatives with fewer double bonds or functional groups.

-

Substitution:

- The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

- Common reagents for substitution reactions include halogens, alkyl halides, and other electrophiles.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkyl halides.

Major Products:

- Oxidized derivatives of cyclohexane.

- Reduced forms of the compound.

- Substituted cyclohexane derivatives.

Scientific Research Applications

Chemistry:

- Used as a ligand in coordination chemistry to form complexes with transition metals.

- Acts as a catalyst in various organic reactions, including cyclopropanation and methylation reactions.

Biology:

- Investigated for its potential biological activity, including antimicrobial and anticancer properties.

- Used in the synthesis of biologically active molecules and pharmaceuticals.

Medicine:

- Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

- Used in drug discovery and development for the synthesis of novel compounds with medicinal properties.

Industry:

- Employed in the production of specialty chemicals and intermediates.

- Used in the manufacture of polymers, resins, and other industrial products.

Mechanism of Action

Molecular Targets and Pathways:

- The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors.

- It can modulate the activity of these targets, leading to changes in cellular processes and biochemical pathways.

- The exact mechanism of action depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

- Cyclopropyl vs. Methyl/Isopropyl Substituents :

The cyclopropyl group is bulkier and more rigid than methyl or isopropyl groups (e.g., in DMCHDA or N,N'-diisopropyl-1,2-cyclohexanediamine). This rigidity may enhance stereochemical control in catalytic reactions by restricting rotational freedom around the nitrogen-cyclopropyl bond .

Copper-Catalyzed Reactions :

- Inhibition in Maleimide Diarylation :

trans-(1R,2R)-N,N′-Dimethyl-cyclohexane-1,2-diamine (DMCHDA) was found to inhibit copper-catalyzed diarylthiolation of maleimides, whereas phosphine ligands like PCy3 improved yields. The cyclopropyl variant’s steric profile may mitigate this inhibition, though direct evidence is pending . - Arylation Efficiency: DMCHDA and related diamines are effective ligands in Buchwald-Hartwig aminations.

Manganese Complexes :

Manganese complexes with DMCHDA (e.g., Mn(N,N′-dimethyl-1,2-cyclohexanediamine)(CO)₃Br) are used in asymmetric transfer hydrogenation. Substituting the cyclopropyl group could modify the complex’s stability or catalytic activity .

Data Table: Key Comparative Properties

Biological Activity

N-Cyclopropyl-N',N'-dimethyl-cyclohexane-1,2-diamine is an organic compound with a unique structural configuration that includes a cyclopropyl group and two dimethylamino substituents. This article focuses on its biological activity, highlighting its potential interactions with biological targets, relevant research findings, and applications in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₈N₂

- Molecular Weight : Approximately 182.31 g/mol

- Physical Appearance : Colorless to pale yellow liquid, sensitive to air

The compound's structure facilitates various chemical reactions, particularly as a ligand in catalytic processes. Its unique features suggest potential biological interactions that merit further investigation.

This compound interacts with specific molecular targets, including enzymes and receptors. The cyclopropyl and dimethylamino groups enhance its binding affinity and specificity, influencing various biochemical pathways. The compound's mechanism of action is believed to involve modulation of enzyme activity and receptor interactions, potentially affecting cellular processes.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N,N'-Dimethyl-cyclohexane-1,2-diamine | C₈H₁₈N₂ | Lacks cyclopropyl group; simpler structure |

| N,N'-Dimethyl-cyclohexane-1,4-diamine | C₁₁H₂₂N₂ | Different diamine positioning |

| Cyclopropylamine | C₃H₇N | Simple amine; lacks cyclohexane structure |

The uniqueness of this compound lies in its combination of structural elements that may confer distinct reactivity and biological properties compared to simpler diamines.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies on related cyclic amines have shown efficacy against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Potential

Preliminary studies suggest that compounds featuring dimethylamino groups can exhibit anticancer activity by interfering with cancer cell proliferation. Molecular docking studies have indicated that such compounds may bind effectively to cancer-related targets, inhibiting their function.

Q & A

Q. What synthetic strategies are effective for preparing N-Cyclopropyl-N',N'-Dimethyl-Cyclohexane-1,2-Diamine?

- Methodological Answer : A common approach involves reductive amination or alkylation of cyclohexane-1,2-diamine precursors. For example, cyclohexane-1,2-diamine derivatives can react with cyclopropane carbonyl chlorides under basic conditions (e.g., triethylamine) to introduce the cyclopropyl group. Subsequent dimethylation of the secondary amine can be achieved using methyl iodide in the presence of a base like NaH . Solvent choice (e.g., diethyl ether or ethanol) and reaction time (e.g., 3 days for Schiff base analogs) are critical for optimizing yield . Purification via recrystallization (ethanol/hexane) or column chromatography is recommended.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) is essential for confirming substitution patterns and stereochemistry. For example, cyclohexane ring protons exhibit distinct coupling constants (e.g., axial vs. equatorial protons at δ 1.2–2.5 ppm). Mass spectrometry (ESI-TOF) provides molecular ion confirmation. High-resolution crystallography (e.g., SHELXL ) or powder XRD can resolve stereochemical ambiguities, particularly for trans/cis isomerism in the cyclohexane ring .

Q. What are the key spectroscopic signatures of this compound?

- Methodological Answer :

- IR : N-H stretches (3200–3400 cm⁻¹) for secondary amines; absence of peaks above 3400 cm⁻¹ confirms dimethylation.

- NMR : Cyclopropyl protons appear as a multiplet (δ 0.5–1.2 ppm); dimethylamino groups show singlets at δ 2.2–2.5 ppm .

- MS : Molecular ion peaks ([M+H]⁺) should align with the calculated molecular weight (e.g., C₁₁H₂₂N₂: 182.18 g/mol).

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

- Methodological Answer : Chiral HPLC using cellulose-based columns (e.g., Chiralpak IC) or diastereomeric salt formation with tartaric acid derivatives can separate enantiomers. Single-crystal X-ray diffraction (SHELXS/SHELXD ) with Flack parameter analysis (e.g., using η or x parameters ) is critical for absolute configuration determination. For example, (1R,2S)- and (1S,2R)-isomers of related diamines have been resolved with >99% ee via these methods .

Q. What role does this compound play in coordination chemistry and catalysis?

- Methodological Answer : As a bidentate ligand, it forms stable complexes with transition metals (e.g., Pd, Pt, Hg) for catalytic applications. For instance, trans-N,N'-dimethylcyclohexane-1,2-diamine coordinates via its amine groups, enabling asymmetric hydrogenation . Structural studies (e.g., ORTEP-3 ) reveal bond lengths (N–Metal: ~2.0–2.3 Å) and angles (~90° for square-planar complexes) . Catalytic efficiency can be tested in Suzuki-Miyaura coupling or enantioselective reductions, with turnover numbers (TON) compared to analogs like phenanthroline .

Q. How do steric and electronic modifications (e.g., cyclopropyl vs. aryl groups) impact biological activity?

- Methodological Answer : Comparative studies with analogs (e.g., N,N'-bis(phenylmethylene) derivatives ) show that cyclopropyl groups enhance metabolic stability but reduce π-π stacking interactions. Antimicrobial assays (MIC values) against S. aureus and E. coli can quantify activity changes. Molecular docking (AutoDock Vina) predicts binding affinities to bacterial enzyme targets (e.g., dihydrofolate reductase), with logP values (calculated via PubChem ) correlating with membrane permeability .

Q. What computational methods are suitable for modeling its conformational dynamics?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level optimizes ground-state geometries and calculates rotational barriers (e.g., cyclohexane chair vs. boat transitions). Molecular dynamics (MD) simulations (AMBER force field) in explicit solvent (e.g., water, DMSO) predict solvation effects on ligand flexibility. QTAIM analysis identifies non-covalent interactions (e.g., N–H∙∙∙O hydrogen bonds) in crystal structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.